molecular formula C16H17NO5S B5491717 Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate

Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate

Cat. No.: B5491717
M. Wt: 335.4 g/mol
InChI Key: SQMAGAQMGDQGQI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a sulfamoyl group, and a methylphenyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 3-methylphenylamine, and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The process involves the formation of an intermediate sulfonamide, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-[(3-methylphenyl)sulfamoyl]benzoate
  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • 4-Methoxy-3-methylphenylboronic acid

Uniqueness

Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfamoyl groups on the benzoate core enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-5-4-6-13(9-11)17-23(19,20)15-10-12(16(18)22-3)7-8-14(15)21-2/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMAGAQMGDQGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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